molecular formula C5H11ClN2O B554965 (S)-Pyrrolidine-2-carboxamide monohydrochloride CAS No. 42429-27-6

(S)-Pyrrolidine-2-carboxamide monohydrochloride

Cat. No. B554965
CAS RN: 42429-27-6
M. Wt: 150.61 g/mol
InChI Key: CSKSDAVTCKIENY-WCCKRBBISA-N
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Description

“(S)-Pyrrolidine-2-carboxamide monohydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The “2-carboxamide” indicates that a carboxamide group (-CONH2) is attached to the second carbon of the pyrrolidine ring. The “S” in the name signifies the stereochemistry of the molecule, indicating that it is the “S” (sinister, or left) enantiomer of the molecule. The “monohydrochloride” part of the name suggests that this compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(S)-Pyrrolidine-2-carboxamide monohydrochloride” would be characterized by the presence of a pyrrolidine ring, a carboxamide group, and a hydrochloride salt. The exact three-dimensional structure would depend on the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Pyrrolidine-2-carboxamide monohydrochloride” would depend on the conditions and the other reactants present. For example, under acidic conditions, the carboxamide group might be prone to hydrolysis, while under basic conditions, it might undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Pyrrolidine-2-carboxamide monohydrochloride” would be influenced by its molecular structure. For example, the presence of the carboxamide group might enhance its solubility in water, while the pyrrolidine ring might influence its boiling and melting points .

Scientific Research Applications

Stereochemistry and Pharmacological Profile

(S)-Pyrrolidine-2-carboxamide monohydrochloride is closely related to the structural analogs of piracetam, which are based on the pyrrolidin-2-one pharmacophore. These analogs have been extensively studied for their potential in improving cognitive functions and facilitating memory processes, especially in conditions associated with head traumas, stroke, aging, and age-related pathologies. The review by Veinberg et al. (2015) emphasizes the correlation between the stereochemistry of such compounds and their biological properties, suggesting that enantiomerically pure versions of these compounds exhibit pharmacological advantages over their racemic mixtures. This underscores the importance of (S)-Pyrrolidine-2-carboxamide monohydrochloride in the development of central nervous system agents (Veinberg et al., 2015).

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its sp^3-hybridization facilitates efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing their three-dimensional coverage. A comprehensive review by Li Petri et al. (2021) reports on bioactive molecules characterized by the pyrrolidine ring, highlighting its importance in designing new compounds with varied biological profiles. This review elucidates how the structural attributes of (S)-Pyrrolidine-2-carboxamide monohydrochloride could be leveraged in drug discovery (Li Petri et al., 2021).

Safety And Hazards

The safety and hazards associated with “(S)-Pyrrolidine-2-carboxamide monohydrochloride” would depend on various factors, including its concentration, the route of exposure, and individual susceptibility. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for “(S)-Pyrrolidine-2-carboxamide monohydrochloride” could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activity, and assessment of its safety profile .

properties

IUPAC Name

(2S)-pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56433-35-3
Record name 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10195214
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Pyrrolidine-2-carboxamide monohydrochloride

CAS RN

42429-27-6
Record name 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42429-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-pyrrolidine-2-carboxamide monohydrochloride
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